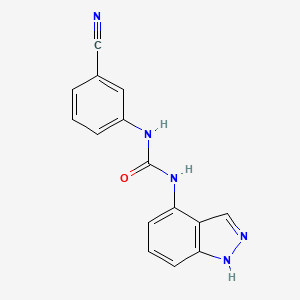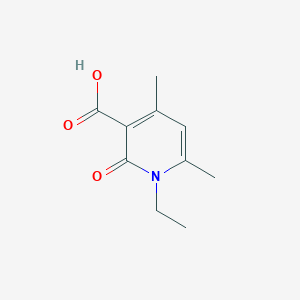![molecular formula C9H7ClN2O2 B1415187 methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 871583-23-2](/img/structure/B1415187.png)
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Übersicht
Beschreibung
“Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 . It is used in research and is classified under Chemistry Heterocyclic Building Blocks .
Molecular Structure Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 210.62 and its molecular formula is C9H7ClN2O2 .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Synthesis
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound that can undergo various chemical modifications, leading to the synthesis of new biopolymer ethers and esters. These derivatives exhibit specific properties influenced by their functional groups, substitution degrees, and patterns. For instance, the chemical modification of xylan, a process that may involve compounds structurally related to this compound, has been explored to produce xylan esters with potential applications in drug delivery and as antimicrobial agents due to their ability to form spherical nanoparticles and cationic derivatives (Petzold-Welcke et al., 2014).
Kinase Inhibition
The pyrrolo[2,3-b]pyridine scaffold, closely related to this compound, is versatile in designing kinase inhibitors. This scaffold interacts with kinases in multiple binding modes, making it a recurrent motif in many patents from various companies and universities. These patents cover a wide range of kinase targets, indicating the potential of this scaffold in the development of new therapeutic agents (Wenglowsky, 2013).
Hybrid Catalysts in Synthesis
Hybrid catalysts have been applied to synthesize derivatives of pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to this compound. These scaffolds are key precursors in medicinal and pharmaceutical industries due to their synthetic applicability and bioavailability. The use of diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, in one-pot multicomponent reactions facilitates the synthesis of these derivatives, highlighting the importance of innovative catalytic applications for developing lead molecules (Parmar et al., 2023).
Synthesis and Transformation of Phosphorylated Derivatives
The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including compounds similar to this compound, has been explored due to their chemical and biological properties. These derivatives are synthesized using various methods and have shown a range of activities, including insectoacaricidal and neurodegenerative effects, demonstrating the potential of these compounds in pharmaceutical applications (Abdurakhmanova et al., 2018).
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways related to cell proliferation and differentiation . The compound binds to the active site of FGFRs, preventing their activation and subsequent signaling cascades.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been observed to inhibit the proliferation of cancer cells by blocking the FGFR signaling pathway . This inhibition leads to reduced cell growth, induction of apoptosis, and decreased migration and invasion of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of FGFRs by occupying the ATP-binding pocket of the receptor, thereby preventing phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and cellular responses.
Eigenschaften
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-5-6(10)2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDTUYYBALHQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653295 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871583-23-2 | |
| Record name | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)
